Tert-butyl 4-ethynylbenzoate

Medicinal Chemistry Lipophilicity ADME

In multi-step syntheses, the incompatibility of a free carboxylic acid with Pd-catalyzed cross-coupling often forces researchers to use less efficient routes. tert-Butyl 4-ethynylbenzoate is the precise solution, functioning as an orthogonally protected building block. The tert-butyl ester withstands basic Sonogashira and CuAAC conditions, while the terminal alkyne enables key C-C bond formations. - Preserves the ethynyl moiety during acid-labile deprotection, unlike methyl/ethyl esters that require saponification. - Critical for constructing 10-deazaaminopterin antitumor agents and supramolecular photocatalysts. - Bulk stock available; consistent 97% purity verified by NMR/HPLC; ships ambient.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 111291-97-5
Cat. No. B053489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-ethynylbenzoate
CAS111291-97-5
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C#C
InChIInChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
InChIKeyFWAUARVBLKIMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-ethynylbenzoate for Selective Ester Protection


tert-Butyl 4-ethynylbenzoate (CAS 111291-97-5) is a para-substituted aromatic building block featuring a terminal ethynyl group and a tert-butyl (t-Bu) ester-protected carboxylic acid . This dual functionality positions it as a specialized intermediate in organic synthesis. Its molecular formula is C13H14O2 with a molecular weight of 202.25 g/mol, existing as a solid at room temperature with a melting point of 71.5-72 °C . The compound serves as a key precursor in medicinal chemistry and materials science, notably in the synthesis of 10-deazaaminopterin derivatives [1] and in the construction of supramolecular photocatalysts for hydrogen production .

1
Orthogonal protecting group strategy — acid-labile tert-butyl ester remains stable under basic and nucleophilic conditions, enabling selective late-stage deprotection in multi-step syntheses.
2
Terminal alkyne handle — supports Sonogashira coupling and CuAAC click chemistry without interfering with ester protection.
3
Mild acid deprotection — compatible with sensitive ethynyl moiety; avoids strong base/nucleophile required for methyl/ethyl esters.

tert-Butyl 4-ethynylbenzoate: Ester Reactivity Advantages


While methyl 4-ethynylbenzoate (CAS 3034-86-4) and ethyl 4-ethynylbenzoate (CAS 10602-03-6) share the same ethynylbenzoate core, they exhibit significant differences in physical and chemical properties that critically impact their utility in synthetic workflows. The tert-butyl ester group imparts higher lipophilicity (LogP ~3.04) compared to the methyl (LogP ~2.6) and ethyl (LogP ~2.9) analogs, which influences solubility and reaction medium compatibility [1]. More importantly, the tert-butyl ester serves as a robust protecting group that is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions, unlike simple methyl or ethyl esters which require more forcing saponification conditions [2]. This differential stability is crucial for multi-step syntheses where the ethynyl moiety must be preserved while the carboxylate undergoes orthogonal transformations.

Target Compound
tert-Butyl 4-ethynylbenzoate
Orthogonal acid-labile ester allows ethynyl group participation in reactions while enabling final deprotection under mild acidic conditions.
Lipophilicity supports organic-phase reactions and crystallization.
Common Substitutes
Methyl / Ethyl 4-ethynylbenzoate
Require strong basic or nucleophilic saponification that may compromise the ethynyl moiety or initiate side reactions.
Lower lipophilicity may alter solubility and extraction behavior; orthogonal deprotection not possible.
Similar core structure does not guarantee interchangeable performance. Orthogonal ester lability and solubility differences may shift reaction outcomes and purification workflows.

tert-Butyl 4-ethynylbenzoate Advantages over Analogs


Enhanced Lipophilicity and Organic Phase Partitioning

The tert-butyl 4-ethynylbenzoate exhibits a calculated consensus LogP of 3.04 . This is significantly higher than its methyl ester analog (methyl 4-ethynylbenzoate), which has a PubChem-computed XLogP3 of 2.6 [1]. The ethyl ester analog (ethyl 4-ethynylbenzoate) has a reported LogP of approximately 2.91 [2]. This increased lipophilicity of the tert-butyl derivative enhances its partitioning into organic solvents, potentially improving extraction efficiency and enabling reactions in non-polar media where polar ester analogs might precipitate or exhibit poor solubility.

Enhanced Lipophilicity
Cross-study comparable
LogP 3.04 vs. methyl ester 2.6, ethyl ester 2.91; ΔLogP +0.44 / +0.13
May support organic-phase partitioning and reaction medium compatibility.
Computational estimates; verify experimentally for specific solvent systems.
Medicinal Chemistry Lipophilicity ADME Reaction Optimization

Lower Aqueous Solubility for Easier Crystallization

tert-Butyl 4-ethynylbenzoate has a calculated aqueous solubility of 0.165 mg/mL (0.000816 mol/L) at 25 °C, corresponding to a LogS (ESOL) of -3.09 . This low solubility is advantageous for precipitation and crystallization during workup. For comparison, the sodium salt of 4-ethynylbenzoic acid exhibits a LogP of 0.0314 , indicating vastly higher aqueous solubility. While direct solubility data for the methyl or ethyl esters under identical conditions is not available, their lower molecular weight and reduced lipophilicity suggest they would be more soluble in aqueous media, potentially complicating isolation procedures.

Lower Aqueous Solubility
Class-level inference
0.165 mg/mL, LogS (ESOL) -3.09 at 25 °C; sodium salt comparator LogP 0.0314 (highly water-soluble).
May support precipitation and crystallization workflows.
Solubility of methyl/ethyl analogs not directly reported; class-level inference.
Solubility Crystallization Purification Solid-Phase Synthesis

Orthogonal Acid-Labile Deprotection

The tert-butyl ester group is a well-established protecting group that is stable to bases, nucleophiles, and hydrogenation conditions but can be readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, HCl in dioxane) [1]. This is in stark contrast to the methyl and ethyl esters, which require strongly basic (e.g., NaOH, LiOH) or nucleophilic conditions for saponification [2]. The ethynyl moiety is incompatible with strong bases or nucleophiles that might initiate polymerization or side reactions. Therefore, the tert-butyl ester provides a crucial orthogonal protection strategy, allowing the ethynyl group to participate in reactions (e.g., Sonogashira coupling) without risking premature ester cleavage, while still enabling final deprotection to the free carboxylic acid under non-basic conditions.

Orthogonal Deprotection
Method context
Acid-labile (TFA, HCl); methyl/ethyl esters require base (NaOH, LiOH) or nucleophiles.
Enables late-stage acid deprotection without affecting ethynyl group.
Critical for complex target synthesis (e.g., 10-deazaaminopterin intermediates).
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis Prodrug Design

Photocatalyst Sensitizer for Hydrogen Production

tert-Butyl 4-ethynylbenzoate (B4EB) has been specifically identified as a sensitizer effective in the production of hydrogen gas when used as a component in photocatalyst systems for solar cells . The mechanism involves its role as an electron acceptor, absorbing light and transferring electrons to water to enhance hydrogen production efficiency . This application is enabled by the compound's ability to engage in directional molecular interactions, forming a supramolecular complex with covalent immobilization on TiO2 nanoparticles . This specific function is not widely reported for the simpler methyl or ethyl ester analogs, which are primarily utilized as standard building blocks for Sonogashira couplings. The tert-butyl group may contribute to the stability and specific orientation of the supramolecular assembly on the TiO2 surface.

Photocatalyst Sensitizer
Data to verify
Identified as sensitizer in TiO2 porphyrin assembly for H2 production; no comparable report for methyl/ethyl esters.
Application-specific context; may support materials chemistry research.
Reproducibility and comparative performance require independent verification.
Photocatalysis Hydrogen Evolution Solar Energy Conversion Supramolecular Chemistry

Key Applications of tert-Butyl 4-ethynylbenzoate


10-Deazaaminopterin Synthesis via Late-Stage Functionalization

tert-Butyl 4-ethynylbenzoate is a critical intermediate in the synthesis of 10-deazaaminopterin, a potent antitumor agent [1]. The tert-butyl ester protects the carboxylic acid during the palladium-catalyzed Sonogashira coupling of the ethynyl group with a heterocyclic bromide, a step that would be incompatible with a free acid. The final deprotection under acidic conditions yields the active drug molecule, demonstrating the compound's essential role in constructing complex pharmacophores through orthogonal protection .

Supramolecular Photocatalyst for Solar Hydrogen Production

Researchers developing dye-sensitized solar cells for hydrogen evolution utilize tert-butyl 4-ethynylbenzoate as a sensitizer. Its ability to form stable supramolecular assemblies with porphyrins and TiO2 nanoparticles enhances light absorption and electron transfer efficiency, leading to improved hydrogen production rates from water splitting . The tert-butyl group's steric and electronic properties are believed to contribute to the optimal orientation and stability of the self-assembled monolayer on the semiconductor surface, a performance feature not matched by simpler esters.

Click Chemistry with Acid-Labile Alkyne Handle

In chemical biology and materials science, tert-butyl 4-ethynylbenzoate serves as a dual-function building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. The terminal alkyne provides a robust handle for conjugation with azide-functionalized biomolecules, polymers, or surfaces. The tert-butyl ester remains intact during the CuAAC reaction (which is base-tolerant) and can be subsequently cleaved under mild acidic conditions to reveal a free carboxylic acid for further derivatization or to alter surface charge/hydrophilicity. This orthogonal reactivity is ideal for stepwise bioconjugation strategies.

π-Conjugated Polymers and MOF Synthesis

The ethynyl group of tert-butyl 4-ethynylbenzoate is a valuable monomer for constructing π-conjugated polymers via Sonogashira coupling [3]. The tert-butyl ester provides solubility in organic solvents during polymerization and can be removed post-polymerization to generate carboxylic acid-functionalized polymers. This post-polymerization modification is crucial for tuning the properties of conjugated materials used in organic electronics, sensors, and MOFs for gas storage and separation.

Application
Selection Property
Validation Focus
10-Deazaaminopterin intermediate
Late-stage orthogonal deprotection
Acid-labile t-butyl ester stability during Sonogashira coupling
Supramolecular photocatalyst
Sensitizer assembly on TiO2
Supramolecular orientation and electron transfer efficiency
Click chemistry (CuAAC)
Alkyne handle + acid-labile ester
Post-conjugation deprotection under mild conditions
π-Conjugated polymers / MOFs
Sonogashira coupling monomer
Post-polymerization acid deprotection to carboxylic acid

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